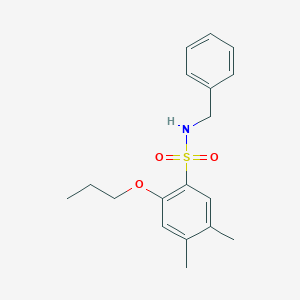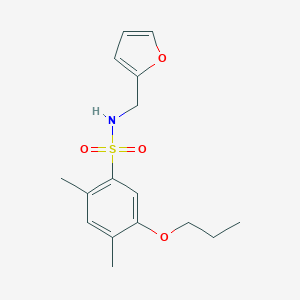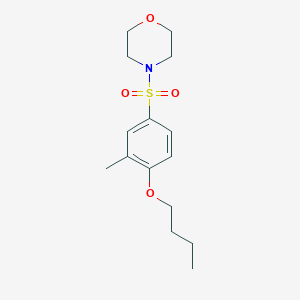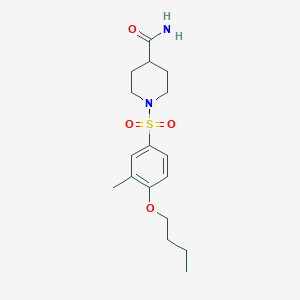
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research for its potential use in the development of novel drugs. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to modulate the activity of ion channels in neurons, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, it has been shown to reduce pain and seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide in lab experiments is its low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its versatility, as it has been shown to exhibit multiple pharmacological activities. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide. One direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Furthermore, the compound can be modified to develop new derivatives with improved pharmacological activities. Overall, the research on N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide holds promise for the development of new drugs for various diseases.
Synthesemethoden
The synthesis method of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide involves the reaction of benzyl chloride, 4,5-dimethyl-2-propoxybenzenesulfonamide, and sodium hydroxide in the presence of ethanol. The reaction yields N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide as a white crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been studied for its potential use in the development of new drugs. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been found to be effective against certain types of cancer cells. The compound is being investigated for its potential use in the treatment of epilepsy, chronic pain, and cancer.
Eigenschaften
IUPAC Name |
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAXFNPELJMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene](/img/structure/B497648.png)



![[(4-Butoxy-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497654.png)


![Butyl 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methylphenyl ether](/img/structure/B497657.png)

![[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497660.png)


